molecular formula C6H14N2O B2517399 N-[2-(ethylamino)ethyl]acetamide CAS No. 4814-83-9

N-[2-(ethylamino)ethyl]acetamide

Cat. No.: B2517399
CAS No.: 4814-83-9
M. Wt: 130.191
InChI Key: WIAGPADICWLXLT-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)ethyl]acetamide: is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide and is characterized by the presence of an ethylamino group attached to the ethyl chain of the acetamide. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: N-[2-(ethylamino)ethyl]acetamide is used as a building block in organic synthesis. It is employed in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is involved in the study of enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry: this compound is used in the production of polymers, resins, and coatings. It serves as a solvent and intermediate in the manufacture of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Acylation: One common method for synthesizing N-[2-(ethylamino)ethyl]acetamide involves the direct acylation of 2-aminoethyl(ethyl)amine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acylating agent and the solvent.

    Reductive Amination: Another method involves the reductive amination of 2-acetamidoacetaldehyde with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetic anhydride or acetyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(ethylamino)ethyl]acetamide can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Formation of this compound oxides or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Mechanism of Action

The mechanism of action of N-[2-(ethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-ethylacetamide: Similar in structure but lacks the ethylamino group.

    N,N-dimethylacetamide: Contains two methyl groups instead of an ethylamino group.

    N-(2-aminoethyl)acetamide: Contains an amino group instead of an ethylamino group.

Uniqueness: N-[2-(ethylamino)ethyl]acetamide is unique due to the presence of both an ethylamino group and an acetamide moiety. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its role as a building block in organic synthesis highlight its importance in scientific research.

Properties

IUPAC Name

N-[2-(ethylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-7-4-5-8-6(2)9/h7H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGPADICWLXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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